(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine is an organic compound characterized by its unique structure, which includes a furan ring and an ethoxyethyl moiety. Its chemical formula is CHN O, and it has a CAS number of 1935316-01-0. The compound exhibits properties typical of amines and ethers, making it a subject of interest in various chemical and biological studies. Its structure can be visualized as having an ethoxy group attached to an ethylamine backbone, with a furan substituent that contributes to its reactivity and potential biological activity.
These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new derivatives.
Research into the biological activity of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine suggests that it may exhibit various pharmacological effects. Compounds containing furan rings often show significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies indicate that derivatives of furan compounds can inhibit certain enzymes, such as tyrosinase, which is involved in melanin production and has implications in skin disorders and cancer treatment.
The synthesis of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine can be achieved through several methods:
These methods reflect the compound's accessibility for research and industrial applications.
(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine has potential applications in various fields:
Interaction studies involving (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine focus on its binding affinity with biological targets. Molecular docking studies can provide insights into how this compound interacts with enzymes or receptors, potentially elucidating mechanisms behind its biological effects. Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts.
Several compounds share structural features with (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Furan-2-yl)ethanamine | Contains a furan ring and an amine group | Simpler structure; potential for different biological activity |
| Ethoxyethylamine | Lacks the furan ring; simpler ether structure | More straightforward synthesis; used as a solvent |
| 1-(Furan-3-yl)ethanamine | Similar furan structure but different position | May exhibit different reactivity due to furan positioning |
The uniqueness of (2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine lies in its specific combination of an ethoxy group with a furan-substituted ethylamine, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.